molecular formula C11H14ClNO3S B14697066 N-(4-Chloro-3-oxobutyl)-p-toluenesulfonamide CAS No. 31984-14-2

N-(4-Chloro-3-oxobutyl)-p-toluenesulfonamide

Cat. No.: B14697066
CAS No.: 31984-14-2
M. Wt: 275.75 g/mol
InChI Key: IUZSKKTYNNKUIF-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-oxobutyl)-p-toluenesulfonamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a chloro group, a ketone group, and a sulfonamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-oxobutyl)-p-toluenesulfonamide typically involves the reaction of p-toluenesulfonamide with 4-chloro-3-oxobutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-oxobutyl)-p-toluenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Substitution: Formation of N-substituted derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of sulfonic acids or other oxidized products.

Scientific Research Applications

N-(4-Chloro-3-oxobutyl)-p-toluenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-oxobutyl)-p-toluenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. Additionally, the chloro and ketone groups contribute to its reactivity and ability to form covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-oxobutyryl chloride
  • N-(4-Chloro-3-oxobutyl)-N-cyclopropyl-2,2,3,3-tetrafluoropropanamide

Uniqueness

N-(4-Chloro-3-oxobutyl)-p-toluenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry .

Properties

CAS No.

31984-14-2

Molecular Formula

C11H14ClNO3S

Molecular Weight

275.75 g/mol

IUPAC Name

N-(4-chloro-3-oxobutyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C11H14ClNO3S/c1-9-2-4-11(5-3-9)17(15,16)13-7-6-10(14)8-12/h2-5,13H,6-8H2,1H3

InChI Key

IUZSKKTYNNKUIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)CCl

Origin of Product

United States

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